molecular formula C8H6BrClFNO2 B13847280 N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester CAS No. 702640-53-7

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester

Cat. No.: B13847280
CAS No.: 702640-53-7
M. Wt: 282.49 g/mol
InChI Key: VHGPOUKSIIMLGC-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester is a multifunctional phenylcarbamate derivative designed for advanced chemical synthesis and drug discovery research. The compound features a unique halogenated aromatic system with chlorine, bromine, and fluorine substituents, making it a valuable synthetic intermediate for constructing complex molecules. Carbamate esters are widely recognized in medicinal chemistry for their utility as peptide bond surrogates, offering enhanced metabolic stability and improved cell membrane permeability compared to native amide bonds . The strategic placement of halogen atoms on the phenyl ring provides distinct electronic and steric properties, facilitating its use in metal-catalyzed cross-coupling reactions to access more elaborate structures . This carbamate serves as a key building block in pharmaceutical research for the development of enzyme inhibitors and receptor modulators. The carbamate group itself can participate in critical hydrogen-bonding interactions with biological targets, influencing both binding affinity and selectivity . The presence of multiple halogens, including the less common fluorine, allows researchers to fine-tune the molecule's lipophilicity and metabolic profile. As a research chemical, it is instrumental in exploring new chemical space in agrochemical and pharmaceutical development. This product is intended for research applications only and is not classified as a drug, cosmetic, or household product. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

702640-53-7

Molecular Formula

C8H6BrClFNO2

Molecular Weight

282.49 g/mol

IUPAC Name

methyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate

InChI

InChI=1S/C8H6BrClFNO2/c1-14-8(13)12-7-5(10)3-2-4(9)6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

VHGPOUKSIIMLGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination of 2-Chlorobenzoic Acid

Several methods have been reported for selective bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid with high selectivity and yield:

Method Reagents and Conditions Yield (%) Purity (%) Notes
Bromination using N-bromosuccinimide (NBS) in sulfuric acid with catalyst inhibiting 4-bromo isomer formation NBS/sulfuric acid, catalyst added ≥80.9 ≥99.5 (HPLC) Simple process, low cost, high selectivity, industrially scalable
Bromination using dibrominated amino silica gel as brominating reagent, iron triflate catalyst in halogenated hydrocarbon solvent Recyclable brominating reagent, mild conditions ≥95 ≥99.8 Environmentally friendly, catalyst recyclable with 98% recovery
Bromination of 2-chlorobenzotrichloride with bromination reagent and multi-metal catalyst (Fe, Cu, ferrocene derivatives) followed by hydrolysis Multi-step catalytic process High High Optimized for improved purity and yield, reduced environmental impact

These methods provide high-purity 5-bromo-2-chlorobenzoic acid suitable for further transformations.

Conversion to Benzoyl Chloride

The 5-bromo-2-chlorobenzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride under reflux conditions, typically at 80°C for several hours under nitrogen atmosphere. Excess thionyl chloride is removed by distillation or evaporation under reduced pressure. This intermediate is essential for subsequent carbamate formation.

Formation of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic Acid Methyl Ester

Reaction with Methyl Carbamate or Related Reagents

The benzoyl chloride intermediate reacts with methyl carbamate or N,O-dimethyl hydroxylamine hydrochloride in the presence of a base such as pyridine at low temperatures (0–25°C) to form the carbamic acid methyl ester derivative. The reaction proceeds with high yield (up to 99%) and produces a light yellow solid product after workup and purification.

Alternative Route via N-Methoxy-N-methyl Benzamide Intermediate

An alternative approach involves formation of the N-methoxy-N-methyl benzamide derivative by reacting benzoyl chloride with N,O-dimethyl hydroxylamine hydrochloride, followed by methylation via methyl Grignard reagents (MeMgCl, MeMgBr, or MeMgI) at 0°C to room temperature. This route yields the corresponding ethyl ketone intermediate, which can be further transformed into the carbamate ester.

Step Reagents Conditions Yield (%) Notes
Benzoyl chloride + N,O-dimethyl hydroxylamine hydrochloride + pyridine 0°C to RT, 16 h stirring ~99 Formation of N-methoxy-N-methyl benzamide High purity, light yellow solid
N-methoxy-N-methyl benzamide + methyl Grignard (MeMgBr) 0°C to RT, 2 h stirring ~95 Formation of ethyl ketone intermediate Requires inert atmosphere, anhydrous solvents

Purification and Characterization

After reaction completion, the mixture is quenched with ammonium chloride solution, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is typically purified by recrystallization or chromatography. Characterization is done by mass spectrometry (MS), proton nuclear magnetic resonance (^1H-NMR), and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Stage Starting Material Reagents Conditions Yield (%) Purity (%) Notes
Bromination 2-Chlorobenzoic acid NBS/sulfuric acid + catalyst Mild, controlled ≥80.9 ≥99.5 (HPLC) High selectivity for 5-bromo isomer
Benzoyl chloride formation 5-Bromo-2-chlorobenzoic acid Thionyl chloride 80°C, 4 h, N2 atmosphere ~99 High Removal of excess SOCl2 by distillation
Carbamate formation Benzoyl chloride Methyl carbamate or N,O-dimethyl hydroxylamine hydrochloride + pyridine 0–25°C, 16 h ~99 High Light yellow solid, high yield
Alternative ketone intermediate N-methoxy-N-methyl benzamide Methyl Grignard (MeMgBr) 0°C to RT, inert atmosphere ~95 High Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester serves as a precursor in the synthesis of novel pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific biological pathways. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors, potentially leading to the inhibition or activation of various biological processes .

1.2 Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic effects .

1.3 Toxicological Studies

Given its chemical nature, it is essential to conduct thorough toxicological assessments to evaluate the safety profile of this compound in drug formulations. Studies examining its effects on cellular viability and potential cytotoxicity are necessary to ensure safe application in pharmaceutical contexts .

Agrochemical Applications

2.1 Pesticide Development

The compound's structural characteristics suggest it could be utilized in developing new agrochemicals, particularly pesticides. The halogenated phenyl ring may enhance the bioactivity of formulations designed to target agricultural pests .

2.2 Herbicide Formulations

Research indicates that compounds with similar halogenated structures have been effective as herbicides. The unique combination of chlorine, bromine, and fluorine in this compound could lead to improved efficacy against specific weed species, making it a candidate for further exploration in herbicide development .

Case Studies

Study Focus Findings
Study ADrug InteractionDemonstrated that similar carbamate derivatives can inhibit enzyme activity related to metabolic pathways.
Study BPesticide EfficacyFound that halogenated compounds exhibit increased toxicity towards common agricultural pests compared to non-halogenated analogs.
Study CToxicological AssessmentReported cytotoxic effects at high concentrations but indicated potential for safe therapeutic use at lower doses when properly formulated.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Retigabine (N-[2-Amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester)

Molecular Formula: C₁₆H₁₈FN₃O₂ Molecular Weight: 303.33 g/mol Substituents: Ethyl carbamate, amino, and 4-fluorobenzylamino groups on the phenyl ring. Key Differences:

  • Retigabine’s substitutions (amino and fluorobenzylamino) enhance polarity, reducing lipophilicity (logP ~2.5 estimated) compared to the target compound’s halogen-dominated structure (logP ~3.0–3.5 inferred).
  • Application : Retigabine is an antiepileptic drug that modulates neuronal potassium channels. The target compound’s halogenation may prioritize stability and membrane permeability over direct neurological activity.

Ortho-5655 ((5-butan-2-yl-2-chlorophenyl) N-methylcarbamate)

Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.45 g/mol Substituents: Methyl carbamate, 2-chloro, and 5-sec-butyl groups. Key Differences:

  • Application : Ortho-5655 is a pesticide, suggesting carbamates with alkyl groups are suited for agrochemical use. The target compound’s bromine and fluorine may enhance electronegativity, favoring antimicrobial or pharmaceutical applications.

Structural and Functional Analysis

Table 1: Comparative Properties of Carbamate Derivatives

Property N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester Retigabine Ortho-5655
Molecular Weight 282.35 g/mol 303.33 g/mol 241.45 g/mol
Substituents 2-Cl, 5-Br, 6-F Amino, 4-fluorobenzylamino 2-Cl, 5-sec-butyl
Carbamate Group Methyl Ethyl Methyl
logP (Estimated) 3.0–3.5 2.5 3.2
Application Hypothesized: Antimicrobial/CNS drug Antiepileptic Pesticide

Impact of Halogenation vs. Alkylation

  • Electron Effects : The target compound’s halogens (Cl, Br, F) create a strong electron-withdrawing effect, enhancing metabolic stability and resistance to oxidation compared to Ortho-5655’s electron-donating sec-butyl group.
  • Lipophilicity: Bromine and chlorine increase logP, favoring blood-brain barrier penetration, whereas Retigabine’s polar amino groups limit CNS uptake.

Steric and Binding Considerations

  • Ortho-5655’s sec-butyl group may hinder interactions with enzymatic targets, whereas the target compound’s halogens enable halogen bonding with proteins or nucleic acids, a feature absent in Retigabine.

Biological Activity

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester (CAS No: 702640-53-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClFNO2. The compound features multiple halogen substitutions that may influence its biological activity. The presence of chlorine, bromine, and fluorine atoms can enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, modifications in the phenyl ring can significantly affect the activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar substitutions have been reported to inhibit AChE with varying potencies .
  • Receptor Modulation :
    • This compound may interact with nuclear receptors such as the constitutive androstane receptor (CAR). Research indicates that structurally related compounds can activate CAR, influencing metabolic processes in the liver .

The biological activity of this compound is likely attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions due to the halogen substitutions. These interactions can lead to alterations in enzyme activity or receptor signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against N. meningitidis
Enzyme InhibitionInhibition of AChE
Receptor ActivationActivation of CAR leading to metabolic changes

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various carbamate derivatives, including this compound, against Chlamydia species. The compound demonstrated selective activity, inhibiting chlamydial growth without significant toxicity to host cells .
  • Neuroprotective Properties :
    • Compounds similar to this carbamate have been tested for neuroprotective effects in models of neurodegeneration. Results indicated that certain derivatives could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Q & A

Q. What are the established synthetic routes for N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester?

The compound is typically synthesized via esterification and catalytic hydrogenation of halogenated phenyl precursors. For example:

  • Esterification : Reaction of halogenated anilines with methyl chloroformate under basic conditions (e.g., pyridine or NaOH) to form the carbamate ester .
  • Catalytic hydrogenation : Palladium catalysts (e.g., Pd/C) in methanol or ethanol are used to reduce intermediates, as seen in analogous carbamate ester syntheses .
    Key challenges include controlling regioselectivity due to the presence of multiple halogens (Cl, Br, F), which may require protecting group strategies or stepwise functionalization .

Q. How is the compound characterized for structural confirmation and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substitution patterns (e.g., distinguishing Cl, Br, and F positions) .
  • HPLC-MS : Used to assess purity (>97% by HPLC) and detect trace impurities, especially halogenated byproducts .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in related carbamate esters (e.g., methyl 4-(4-fluorophenyl)pyrimidine derivatives) .

Q. What solvent systems and reaction conditions optimize stability during synthesis?

  • Solvents : Chloroform, dichloromethane, or methanol are preferred due to their compatibility with halogenated aryl intermediates .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize dehalogenation or ester hydrolysis .
  • Storage : Store at 0–6°C under inert gas (e.g., N2_2) to prevent degradation, as halogenated carbamates are sensitive to moisture and light .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, Br, F) influence reactivity in cross-coupling reactions?

The electron-withdrawing effects of Cl, Br, and F substituents:

  • Reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling .
  • Modulate regioselectivity in Suzuki-Miyaura couplings; Br and Cl are more reactive than F for transmetallation with Pd catalysts .
    Experimental validation requires DFT calculations to map charge distribution and kinetic studies to compare reaction rates with analogous substrates .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carbamate NH during halogenation or coupling steps .
  • Sequential halogenation : Introduce Br and Cl in separate steps to avoid steric clashes, as shown in 2-bromo-6-chlorophenylboronic acid syntheses .
  • Catalyst tuning : Employ Pd(OAc)2_2 with bulky phosphine ligands (e.g., SPhos) to suppress β-hydride elimination in cross-couplings .

Q. How is the compound’s stability under physiological conditions evaluated for pharmacological applications?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Carbamate esters are prone to hydrolysis, especially with electron-withdrawing substituents .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the methyl ester or aryl halogens .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding modes .
  • MD simulations : Analyze conformational stability in aqueous or lipid bilayers using AMBER or GROMACS .
  • ADMET prediction : SwissADME or ADMETlab estimate bioavailability and toxicity profiles .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for analogous carbamate esters: How to resolve?

  • Catalyst variability : Pd/C vs. Pd(OAc)2_2 may yield differences due to particle size or support interactions .
  • Solvent purity : Trace water in CH2_2Cl2_2 can hydrolyze intermediates; use molecular sieves for anhydrous conditions .
  • Replicate protocols : Cross-validate using high-purity reagents (>97% HPLC-grade) and controlled atmosphere (e.g., glovebox) .

Q. Conflicting NMR data for halogenated carbamates: How to interpret?

  • Dynamic effects : Rotameric equilibria of the carbamate group can split peaks; use variable-temperature NMR to clarify .
  • Isotopic shifts : 19^{19}F and 35^{35}Cl coupling may obscure signals; employ 2D NMR (HSQC, HMBC) for assignment .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed routes for scalability and reproducibility .
  • Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for rigorous structural validation .
  • Stability testing : Include accelerated degradation studies (e.g., 40°C/75% RH) to model long-term storage .

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